molecular formula C20H20O2 B14637522 Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- CAS No. 54669-90-8

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)-

Katalognummer: B14637522
CAS-Nummer: 54669-90-8
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: VDZLBCNNXGKLHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is an organic compound with a complex structure that includes a cyclohexanone ring and a 2-(2-oxo-1,2-diphenylethyl) substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- typically involves the reaction of cyclohexanone with 2-oxo-1,2-diphenylethyl derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.

    2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexanone ring and a different substituent.

    2-Cyclohexen-1-one: A related compound with a double bond in the cyclohexanone ring.

Uniqueness

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is unique due to its specific substituent, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research fields.

Eigenschaften

CAS-Nummer

54669-90-8

Molekularformel

C20H20O2

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-(2-oxo-1,2-diphenylethyl)cyclohexan-1-one

InChI

InChI=1S/C20H20O2/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(22)16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2

InChI-Schlüssel

VDZLBCNNXGKLHP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.